Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-((5-Bromothiophen-3-yl)methyl)piperazine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-((5-Bromothiophen-3-yl)methyl)piperazine
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the success of lead optimization. 1-((5-Bromothiophen-3-yl)methyl)piperazine (CAS: 1097812-02-6)[1] is a highly versatile bifunctional intermediate. It combines the lipophilic, halogen-bond-donating properties of a bromothiophene core with the hydrophilic, basic nature of a piperazine ring. This whitepaper provides an in-depth technical analysis of its physical properties, structural causality, and field-proven synthetic workflows, designed for researchers engineering novel kinase inhibitors, GPCR ligands, or targeted protein degraders (PROTACs).
Physicochemical Profiling & Structural Causality
Understanding the physical properties of a building block is critical for predicting its behavior in both synthetic reactions and biological assays. The exact monoisotopic mass of the C9H13BrN2S core is 259.9983 Da[2], a metric essential for high-resolution mass spectrometry (HRMS) validation.
Structural Causality in Drug Design
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The Bromothiophene Moiety: The bromine atom at the 5-position serves as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Biologically, thiophenes act as bioisosteres for phenyl rings, often improving the metabolic stability of the compound while maintaining similar steric bulk.
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The Piperazine Ring: Piperazine is a privileged scaffold in medicinal chemistry. Its secondary amine provides an ideal vector for further functionalization (amide coupling, alkylation). Furthermore, its basicity (predicted pKa≈9.5 ) ensures the molecule is predominantly protonated at physiological pH, drastically enhancing aqueous solubility and oral bioavailability.
Quantitative Data Summary
The following table synthesizes the core physical and computed properties of the compound to guide formulation and analytical profiling:
| Property | Value / Specification | Analytical Relevance |
| Chemical Name | 1-((5-Bromothiophen-3-yl)methyl)piperazine | Standard IUPAC nomenclature |
| CAS Registry Number | 1097812-02-6[1] | Reagent procurement / Database tracking |
| Molecular Formula | C9H13BrN2S [1] | Stoichiometric calculations |
| Molecular Weight | 261.18 g/mol [3] | Reaction scaling and yield calculation |
| Exact Mass | 259.9983 Da[2] | HRMS / TOF validation |
| Topological Polar Surface Area | ~55.5 Ų | Predicts good blood-brain barrier (BBB) penetration |
| Predicted LogP | ~1.8 | Optimal lipophilicity for ADME profiling |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Favorable for target protein binding |
Experimental Workflows & Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes an orthogonal check to prevent the propagation of errors through a multi-step synthesis.
Synthesis via Reductive Amination
Objective: Generate the target free-base compound from commercially available precursors.
Step-by-Step Methodology:
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Iminium Ion Formation: Dissolve 5-bromothiophene-3-carboxaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Stir at room temperature for 30 minutes.
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Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the starting aldehyde into an unreactive primary alcohol.
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Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) portion-wise. Stir under an inert atmosphere for 12 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Boc Deprotection (Self-Validating Step): Dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours.
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Validation: Do not proceed to workup until LC-MS analysis confirms the complete disappearance of the Boc-protected mass ( m/z 361.0) and the exclusive presence of the target mass ( m/z 261.0).
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Isolation: Concentrate the mixture, neutralize with 1M NaOH to pH 10, and extract with Ethyl Acetate. Evaporate to yield the pure 1-((5-Bromothiophen-3-yl)methyl)piperazine.
Fig 1: Two-step synthesis via reductive amination and Boc-deprotection.
Analytical Characterization Protocol
Objective: Verify the structural integrity and purity of the synthesized batch.
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LC-MS Analysis:
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Method: C18 reverse-phase column (50 x 2.1 mm, 1.8 µm); Mobile phase: Water/Acetonitrile with 0.1% Formic Acid; Gradient: 5% to 95% ACN over 3 minutes.
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Causality & Validation: The presence of a bromine atom dictates a highly specific 1:1 isotopic signature. The mass spectrum must show twin peaks at m/z 261.0 [M+H]+ and 263.0 [M+H]+ of equal intensity. If this isotopic pattern is absent, the thiophene ring has been debrominated during synthesis.
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1H NMR (400 MHz, CDCl3):
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Expected Signals: Look for the isolated thiophene protons at ~7.1 ppm and ~6.9 ppm. The bridging methylene ( −CH2− ) should appear as a sharp singlet at ~3.5 ppm, while the piperazine protons will present as multiplets at ~2.4 ppm and ~2.9 ppm.
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Applications in Drug Development
The true value of 1-((5-Bromothiophen-3-yl)methyl)piperazine lies in its utility as a central hub for divergent synthesis. By utilizing the orthogonal reactivity of the secondary amine and the aryl bromide, medicinal chemists can rapidly generate libraries of complex molecules.
Fig 2: Divergent functionalization workflow with integrated self-validation.
By sequentially modifying the piperazine nitrogen (e.g., via acyl chlorides to form amides) and the bromothiophene (e.g., via Suzuki coupling with aryl boronic acids), researchers can systematically explore the Structure-Activity Relationship (SAR) of a target binding pocket.
References
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PubChemLite. "C9H13BrN2S piperazine". National Center for Biotechnology Information / University of Luxembourg. URL:[Link]
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Chem-Space. "1-[(4-bromothiophen-2-yl)methyl]piperazine - C9H13BrN2S". Chemical Database. URL: [Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]
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ChemAxon. "Chemical Property Prediction and Calculation Models." URL: [Link]
